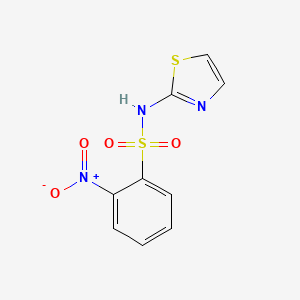
methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate, also known as MEBCI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of indole derivatives and has a molecular weight of 337.38 g/mol. In
作用機序
The exact mechanism of action of methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate is not yet fully understood. However, it has been proposed that methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate may exert its anti-inflammatory and antioxidant effects by inhibiting the activity of nuclear factor-kappa B (NF-κB) and reducing the production of reactive oxygen species (ROS). methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate may also induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins.
Biochemical and Physiological Effects:
methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
実験室実験の利点と制限
Methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has several advantages for lab experiments. It is easily synthesized using simple chemical reactions and is relatively inexpensive compared to other compounds with similar properties. methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate is also stable under normal laboratory conditions and can be stored for long periods of time without degradation. However, methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has some limitations for lab experiments. Its solubility in water is limited, which may affect its bioavailability in vivo. methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate may also have low toxicity towards cancer cells, which may limit its effectiveness as an anticancer agent.
将来の方向性
There are several future directions for research on methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate. One potential direction is to study its effects on other diseases such as neurodegenerative disorders and cardiovascular diseases. methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate may also be studied for its potential as a drug delivery system due to its unique chemical structure. In addition, further studies may be conducted to optimize the synthesis method and improve the bioavailability of methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate. Overall, methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has shown promising results in scientific research and has the potential to be a valuable tool for various applications.
合成法
The synthesis of methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate involves the reaction between 1H-indole-3-carboxylic acid and 4-ethoxybenzoyl chloride in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate.
科学的研究の応用
Methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
特性
IUPAC Name |
methyl 1-(4-ethoxybenzoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-24-14-10-8-13(9-11-14)18(21)20-12-16(19(22)23-2)15-6-4-5-7-17(15)20/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQMLOPGRLIZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethoxy-benzoyl)-1H-indole-3-carboxylic acid methyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)
![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)
![methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)

![1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine](/img/structure/B5706444.png)

![2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B5706454.png)
![2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B5706457.png)


![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)


![3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5706497.png)